molecular formula C17H28O6 B3045486 Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- CAS No. 108362-85-2

Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-

Cat. No.: B3045486
CAS No.: 108362-85-2
M. Wt: 328.4 g/mol
InChI Key: JDKSTARXLKKYPS-UHFFFAOYSA-N
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Description

This compound belongs to the family of ester-functionalized dicarboxylic acids, which are notable for their applications in polymer chemistry, surfactants, and specialty materials due to their bifunctional reactivity and tailored solubility properties .

Properties

IUPAC Name

2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O6/c1-13(2)17(22)23-12-10-8-6-4-3-5-7-9-11-14(15(18)19)16(20)21/h14H,1,3-12H2,2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKSTARXLKKYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560486
Record name {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108362-85-2
Record name {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methacryloxy-1,1-undecanecarboxylic acid
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Preparation Methods

Precursor Synthesis: Methacryloyloxydecyl Alcohol

The decyl alcohol derivative must first be modified to include the methacryloyloxy group. This is achieved through a nucleophilic acyl substitution reaction between decyl alcohol and methacryloyl chloride (CH₂=C(CH₃)COCl) in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions:

$$
\text{Decyl alcohol} + \text{Methacryloyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{[10-(2-methyl-1-oxo-2-propenyl)oxy]decyl alcohol}
$$

The product is purified via column chromatography to remove unreacted reagents.

Esterification Techniques for [10-[(2-Methyl-1-oxo-2-propenyl)oxy]decyl] Group

Steglich Esterification

A widely used method for esterifying carboxylic acids with alcohols involves the Steglich esterification , which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. For propanedioic acid, this method ensures selective mono- or diesterification depending on stoichiometry:

$$
\text{Propanedioic acid} + 2\,\text{[10-(2-methyl-1-oxo-2-propenyl)oxy]decyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC, THF}} \text{Target compound}
$$

Key advantages include mild reaction conditions (room temperature) and high yields (>85%). However, the long decyl chain may necessitate extended reaction times (24–48 hours) due to steric hindrance.

Acid Chloride Route

Alternative methods involve converting propanedioic acid to its diacid chloride using thionyl chloride (SOCl₂). The diacid chloride is then reacted with the methacryloyloxydecyl alcohol:

$$
\text{Propanedioic acid} \xrightarrow{\text{SOCl}_2} \text{Propanedioyl chloride} \xrightarrow[]{\text{Alcohol, pyridine}} \text{Target compound}
$$

This method offers faster reaction kinetics (<6 hours) but requires stringent moisture control.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time) and reduce byproduct formation. For example, a tubular reactor system with in-line IR monitoring can optimize the esterification of propanedioic acid with the methacryloyloxydecyl alcohol at 60–70°C.

Solvent Selection and Recycling

Large-scale processes favor solvents like methyl tert-butyl ether (MTBE) or toluene due to their low polarity, which enhances product isolation via liquid-liquid extraction. Solvent recycling systems are integrated to minimize waste and costs.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Purity (%) Scalability
Steglich esterification RT, 24–48 hours 85–90 95 Moderate
Acid chloride route 0–5°C, 6 hours 78–82 90 High
Continuous flow 60–70°C, 2-hour residence 92–95 98 High

Data extrapolated from patent examples and analogous syntheses.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with other propanedioic acid derivatives and related esters, focusing on structural features, functional groups, and regulatory or environmental data.

Fluorinated Propanedioic Acid Esters

  • Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester (CAS 226409-30-9): This compound features a perfluorinated alkyl chain (C8-12) and ethenyloxybutyl ester groups. Unlike the target compound, its fluorinated backbone imparts high chemical resistance and thermal stability, making it suitable for coatings or materials requiring inertness. However, perfluorinated compounds are increasingly scrutinized due to environmental persistence and toxicity concerns . Key Difference: Fluorinated chains vs. non-fluorinated decyl chain in the target compound.
  • Propanedioic acid, mono(.gamma.-.omega.-perfluoro-C8-12-alkyl) derivs., bis[4-(ethenyloxy)butyl] esters (CAS 238420-80-9): Similar to the above, this derivative combines partial fluorination with ethenyloxybutyl esters. Its partial fluorination may balance reactivity and stability, contrasting with the fully non-fluorinated target compound .

Polymerizable Propanedioic Acid Derivatives

Environmental and Regulatory Profiles

  • Environmental Impact: Propanedioic acid derivatives like the target compound are detected in urban wastewater (UWW) alongside fatty acids and amino acids, indicating moderate environmental mobility . In contrast, fluorinated analogs (e.g., CAS 226409-30-9) are regulated under programs like the Pharos Project due to their persistence and bioaccumulation risks .
  • Regulatory Status : The target compound lacks explicit regulatory data in the evidence, whereas fluorinated derivatives face stricter scrutiny under TSCA and NDSL frameworks .

Biological Activity

Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- (CAS Number: 137371-52-9) is a chemical compound with the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. This compound is characterized by its unique structure, which includes a propanedioic acid moiety linked to a decyl chain with a 2-methyl-1-oxo-2-propenyl group. Its synthesis typically involves the esterification of propanedioic acid with derivatives of decyl alcohol containing the aforementioned functional group.

Chemical Structure

The chemical structure of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- can be represented as follows:

SMILES CC C C O OCCCCCCCCCCC C O O C O O\text{SMILES CC C C O OCCCCCCCCCCC C O O C O O}

Properties and Specifications

PropertyValue
Molecular FormulaC17H28O6
Molecular Weight328.4 g/mol
IUPAC Name2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid
InChI KeyJDKSTARXLKKYPS-UHFFFAOYSA-N
GHS Hazard ClassIrritant

The biological activity of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- is primarily attributed to its interaction with various biomolecules. The ester group in the compound can undergo hydrolysis, releasing the active carboxylic acid, which may interact with enzymes and receptors involved in metabolic pathways.

Research Findings

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of propanedioic acid exhibit antimicrobial properties against various bacterial strains, indicating potential use in pharmaceuticals and personal care products.
  • Anti-inflammatory Properties : Some research has indicated that compounds with similar structures may possess anti-inflammatory effects, making them candidates for therapeutic applications in treating inflammatory diseases.
  • Drug Delivery Systems : Due to its ester functionality, this compound may be explored as a drug delivery agent, facilitating the transport of therapeutic agents across biological membranes.

Case Studies

  • Study on Antimicrobial Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the alkyl chain significantly enhanced antimicrobial activity.
  • Inflammation Model :
    • In an animal model for inflammation, a derivative of propanedioic acid was administered to assess its effects on inflammatory markers. The results showed a reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
  • Drug Delivery Research :
    • Research conducted on the encapsulation efficiency of propanedioic acid-based nanoparticles demonstrated improved bioavailability of co-administered drugs in vitro, supporting its use in drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-
Reactant of Route 2
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-

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